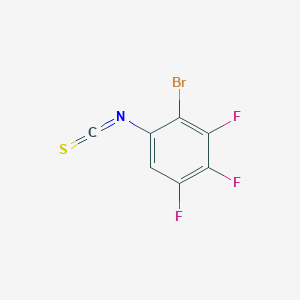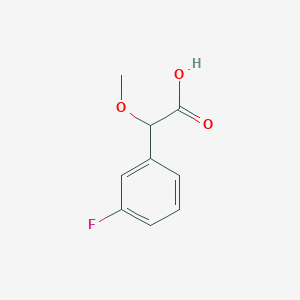![molecular formula C13H8BrN3O3 B13716515 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708781 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708781 involves several steps, each requiring specific reaction conditions. The compound can be synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD32708781 involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32708781 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions involving MFCD32708781 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
MFCD32708781 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32708781 is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of MFCD32708781 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C13H8BrN3O3 |
|---|---|
Poids moléculaire |
334.12 g/mol |
Nom IUPAC |
5-(3-bromo-4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O3/c14-9-6-8(12-7-10(13(18)19)16-20-12)2-3-11(9)17-5-1-4-15-17/h1-7H,(H,18,19) |
Clé InChI |
RNYFZDRPMRLARO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



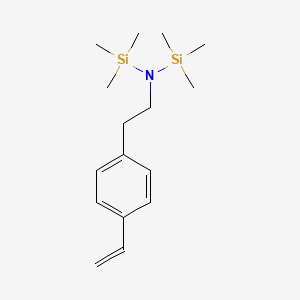
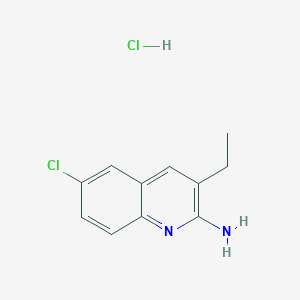
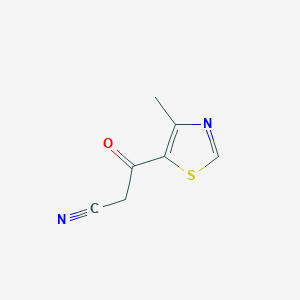

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)

